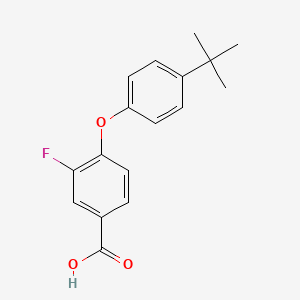

4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid

Descripción general

Descripción

4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C17H17FO3 and its molecular weight is 288.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as phenols and benzoic acids, often interact with proteins or enzymes in the body, altering their function .

Mode of Action

Without specific information on “4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid”, it’s difficult to say exactly how it interacts with its targets. Many similar compounds work by binding to a specific site on a protein or enzyme, which can either inhibit or enhance the protein’s function .

Biochemical Pathways

Phenols and benzoic acids can participate in a variety of biochemical reactions, including redox reactions and conjugation reactions .

Pharmacokinetics

Similar compounds are often absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Without specific information, it’s difficult to say what the molecular and cellular effects of “this compound” might be. The effects would depend on the specific targets and pathways that the compound affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, the compound might be more or less active at different pH levels, or it might be affected by interactions with other molecules .

Actividad Biológica

4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorobenzoic acid moiety substituted with a tert-butylphenoxy group. This structural configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example, derivatives of fluorobenzoic acids have been evaluated for their ability to inhibit tumor growth in various cancer models. A related study demonstrated that certain benzoic acid derivatives could induce apoptosis in cancer cells and inhibit DNA biosynthesis, leading to reduced proliferation rates .

Table 1: Summary of Anticancer Studies on Related Compounds

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are enzymes that break down neurotransmitters. Compounds derived from 4-fluorobenzoic acid have shown promise as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that these compounds could effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing their potential as therapeutic agents .

Table 2: Cholinesterase Inhibition Potency

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| 4d derivative | 10.4 | 7.7 |

| Tacrine | 9.0 | 8.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound influences apoptotic pathways by modulating proteins such as Bcl-2 and Bax, promoting cell death in cancer cells.

- Enzyme Inhibition : As a cholinesterase inhibitor, it enhances acetylcholine levels in synaptic clefts, which may improve cognitive functions.

- Molecular Interactions : The presence of fluorine in the structure enhances lipophilicity and membrane permeability, facilitating better interaction with biological targets .

Case Studies

A notable case study involved the evaluation of a series of benzoic acid derivatives for their anticancer effects on human breast cancer cell lines. The study found that compounds with a fluorine substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that the fluorine atom plays a critical role in biological activity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of 4-(4-tert-butylphenoxy)-3-fluorobenzoic acid exhibit potent anticancer activities. A study demonstrated that similar compounds could act as dual-action antitumor prodrugs, enhancing the efficacy of established chemotherapeutics like floxuridine (FUDR) by improving their antiproliferative effects in vitro and in vivo. The synthesized prodrug showed a significant increase in activity compared to FUDR alone, indicating potential for further development in cancer therapies .

Mechanism of Action

The mechanism underlying the anticancer effects involves the modulation of apoptotic pathways, where the expression of pro-apoptotic proteins such as Bax was upregulated while anti-apoptotic proteins like Bcl-2 were downregulated. This suggests that this compound and its derivatives may induce apoptosis in cancer cells, making them promising candidates for further pharmacological studies .

Polymer Science

Additive in Polymer Formulations

This compound is utilized as an additive in polymer formulations, particularly in the production of photopolymerizable resins. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable in the development of high-performance materials for electronic applications .

Case Study: Photopolymer Resins

In a study involving photopolymer resins, this compound was shown to improve the cross-linking density and reduce the brittleness of cured films. This enhancement is crucial for applications requiring durability and flexibility, such as coatings and adhesives used in electronic devices .

Agricultural Applications

Pesticide Development

There is ongoing research into the use of compounds like this compound as potential active ingredients or additives in pesticide formulations. Its chemical structure suggests that it may possess herbicidal or fungicidal properties, which could be explored for agricultural applications .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical acid-derived reactions, enabling derivatization for various applications.

Esterification

-

Reagents/Conditions: Thionyl chloride (SOCl₂) followed by alcoholysis with methanol or ethanol .

-

Product: Methyl or ethyl ester derivatives (e.g., methyl 4-(4-tert-butylphenoxy)-3-fluorobenzoate).

-

Example:

Reaction with methanol in the presence of SOCl₂ yields the methyl ester with >90% conversion under reflux conditions .

Amidation

-

Reagents/Conditions: Carbodiimide coupling agents (e.g., DCC) with amines .

-

Product: Amide derivatives (e.g., 4-(4-tert-butylphenoxy)-3-fluorobenzamide).

-

Mechanism: Activation of the carboxylic acid to an intermediate acyl chloride or active ester, followed by nucleophilic attack by the amine.

Fluorine Substitution Reactions

The meta-fluorine atom participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Hydroxylation

-

Reagents/Conditions: Aqueous NaOH (10% w/v) at 120°C for 6 hours .

-

Product: 3-Hydroxy-4-(4-tert-butylphenoxy)benzoic acid.

Amination

-

Product: 3-Amino-4-(4-tert-butylphenoxy)benzoic acid.

-

Limitation: Steric hindrance from the tert-butyl group reduces reaction efficiency (yield: ~45%) .

Photocatalytic Rearrangement

The compound participates in radical-mediated Smiles rearrangements under cerium photocatalysis.

Reaction Setup

-

Conditions: Visible light (450 nm LED), acetonitrile solvent, room temperature .

-

Product: Rearranged ortho-hydroxybenzoate derivatives (e.g., 4-tert-butyl phenyl 2-hydroxybenzoate).

Mechanism

-

Photoexcitation of CeCl₃ generates a cerium(IV) species.

-

Single-electron transfer (SET) forms a radical anion intermediate.

-

Radical Smiles rearrangement occurs via aryl migration, followed by rearomatization .

Performance Data

| Entry | Substrate | Yield (%) | Reference |

|---|---|---|---|

| 1 | 4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid | 68 |

Electrophilic Aromatic Substitution (EAS)

The electron-rich phenoxy ring undergoes electrophilic substitution, though steric hindrance limits reactivity.

Nitration

-

Product: 3-Fluoro-4-(4-tert-butyl-3-nitrophenoxy)benzoic acid.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group.

Thermal Decarboxylation

-

Product: 3-Fluoro-4-(4-tert-butylphenoxy)benzene.

Comparative Reactivity

The tert-butylphenoxy group significantly alters reactivity compared to simpler fluorobenzoic acids:

Propiedades

IUPAC Name |

4-(4-tert-butylphenoxy)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO3/c1-17(2,3)12-5-7-13(8-6-12)21-15-9-4-11(16(19)20)10-14(15)18/h4-10H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXQUDMXXBCKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.